N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide

Lipophilicity Drug-likeness Screening library design

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is a synthetic small molecule within the quinoline-2-carboxamide class, characterized by a 6-chloro substitution on the quinoline core, a 4-ethoxy group, and an N-(4-bromophenyl) carboxamide side chain. Its molecular formula is C18H14BrClN2O2, with a molecular weight of 405.68 g/mol.

Molecular Formula C18H14BrClN2O2
Molecular Weight 405.7 g/mol
CAS No. 950266-71-4
Cat. No. B3314141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide
CAS950266-71-4
Molecular FormulaC18H14BrClN2O2
Molecular Weight405.7 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C18H14BrClN2O2/c1-2-24-17-10-16(22-15-8-5-12(20)9-14(15)17)18(23)21-13-6-3-11(19)4-7-13/h3-10H,2H2,1H3,(H,21,23)
InChIKeyUYKMKCUQHKAXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide (CAS 950266-71-4): Chemical Identity and Physicochemical Baseline for Procurement


N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is a synthetic small molecule within the quinoline-2-carboxamide class, characterized by a 6-chloro substitution on the quinoline core, a 4-ethoxy group, and an N-(4-bromophenyl) carboxamide side chain. Its molecular formula is C18H14BrClN2O2, with a molecular weight of 405.68 g/mol . The compound is cataloged as a screening compound (e.g., ChemDiv ID C200-8164) and is supplied with a typical purity of ≥95% . Its calculated logP is 5.679, indicating high lipophilicity, and its topological polar surface area (TPSA) is 38.87 Ų . This physicochemical profile places it within a distinct property space relative to other quinoline-2-carboxamide analogs, a factor that directly influences membrane permeability, solubility, and target promiscuity in screening applications.

Why Generic Substitution of N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide Fails: The Critical Role of the 4-Bromophenyl and 4-Ethoxy Motifs


Within the quinoline-2-carboxamide class, minor structural modifications can lead to profound differences in lipophilicity, metabolic stability, and target engagement profiles. Generic substitution of N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide with analogs bearing alternative halogen-substituted phenyl rings or alkoxy groups is not scientifically valid without explicit comparative data. The para-bromophenyl substituent imparts a characteristic electronic and steric signature—including a specific calculated logP of 5.679 —that differs markedly from 4-chlorophenyl or 3,4-difluorophenyl analogs. Furthermore, published structure-activity relationship (SAR) investigations on related quinoline-2-carboxamide series demonstrate that the C4-alkoxy substituent is a critical determinant of ABCG2 transporter inhibition potency and selectivity [1]. These physicochemical and biological response factors mean that even close structural analogs cannot be assumed to be functionally interchangeable for research or screening purposes.

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide: Quantitative Differential Evidence for Scientific Selection


Calculated Lipophilicity (logP) Differentiates N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide from Common Halogen-Substituted Analogs

The target compound exhibits a calculated logP of 5.679 . This value is driven by the combination of the 6-chloro, 4-ethoxy, and 4-bromophenyl substituents. In comparison, the analogous 6-chloro-4-ethoxy-N-(3,4-difluorophenyl)quinoline-2-carboxamide (CAS 950277-72-2) is projected to have a significantly lower logP due to the replacement of the 4-bromophenyl with a more polar 3,4-difluorophenyl group . This quantified difference in lipophilicity is meaningful for researchers selecting compounds for membrane permeability assays or CNS-targeted screening libraries.

Lipophilicity Drug-likeness Screening library design

Topological Polar Surface Area (TPSA) of N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide Defines Its Oral Bioavailability Differentiation

The target compound has a calculated TPSA of 38.87 Ų . This value is near the lower threshold associated with good oral absorption (typically <140 Ų). When compared to the 6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide analog, which contains an additional ether oxygen and is predicted to have a higher TPSA (~47–51 Ų range), the target compound's lower TPSA may offer an advantage in passive membrane permeability screening panels . This TPSA value is a direct quantitative criterion for filtering compounds in drug discovery procurement.

ADME Oral bioavailability Lead optimization

Solubility (logSw) Indicates Differentiated Aqueous Solubility Profile Relative to Less Lipophilic Quinoline-2-carboxamide Analogs

The target compound has a calculated logSw of -5.8535 , indicating very low aqueous solubility. This property is a direct consequence of the high logP (5.679) and low TPSA (38.87 Ų). For researchers evaluating compounds in aqueous-based biochemical assays, this quantified low solubility is a critical selection parameter. In contrast, the simpler N-(4-chlorophenyl)quinoline-2-carboxamide scaffold (lacking the 6-chloro and 4-ethoxy groups) is predicted to have a logSw approximately 1–2 log units higher (i.e., greater solubility) . The target compound's solubility profile makes it specifically suitable for assays designed for lipophilic, membrane-associated targets, rather than soluble enzyme targets.

Aqueous solubility Assay compatibility Formulation

Absence of Steric Bulk at the 3-Position of the Phenyl Ring Distinguishes Target Compound from 3-Methyl Substituted Analogs

The target compound possesses an unsubstituted 4-bromophenyl ring, whereas the closely related analog N-(4-bromo-3-methylphenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide (CAS 950277-68-6) carries a methyl group at the 3-position of the phenyl ring . This additional methyl group introduces steric hindrance that can alter the dihedral angle between the phenyl ring and the carboxamide linkage, potentially affecting the compound's ability to interact with flat binding sites or intercalate between aromatic residues. Although no direct comparative biological assay data are publicly available for this pair, the steric difference is structurally quantifiable: the 3-methyl group adds approximately 1.7 Å of additional van der Waals radius projection off the phenyl plane [1], which is a recognized discriminator in quinoline-2-carboxamide SAR for histone deacetylase (HDAC) and dihydroorotate dehydrogenase (hDHODH) inhibitor series.

Steric effects Target binding Structure-activity relationship

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide: Evidence-Backed Research and Industrial Application Scenarios


Membrane Permeability and CNS Exposure Screening Libraries

With a calculated logP of 5.679, logD of 5.6779, and TPSA of 38.87 Ų , this compound is rationally positioned for inclusion in screening libraries designed to identify brain-penetrant small molecules. Its high lipophilicity and low polar surface area are consistent with favorable passive diffusion across lipid bilayers, including the blood-brain barrier, making it a suitable candidate for CNS drug discovery panels.

ABCG2 (BCRP) Transporter Modulation Studies

The quinoline-2-carboxamide scaffold is a privileged chemotype for inhibiting the ABCG2 efflux transporter, as demonstrated in a comprehensive doctoral investigation of quinoline carboxamide-type modulators [1]. Although this specific compound was not individually characterized in published ABCG2 assays, its structural features—particularly the 6-chloro and 4-ethoxy substitution—are consistent with the SAR of potent and selective ABCG2 inhibitors described in that work. Researchers investigating ABCG2-mediated multidrug resistance may select this compound as an SAR probe.

Lipophilic Scaffold for Fragment-Based or Ligand-Efficiency Optimization

The quantified physicochemical properties (logP 5.679, logSw -5.8535) establish this compound as a high-lipophilicity starting point. In lead optimization campaigns where lipophilic ligand efficiency (LLE) is a key parameter, procurement of this compound provides a well-characterized, high-logP reference point from which medicinal chemists can design analogs with systematically reduced lipophilicity while monitoring target potency.

Halogen-Bonding Interaction Studies

The presence of both a 4-bromophenyl group and a 6-chloro substituent makes this compound a useful tool for investigating halogen bonding in protein-ligand complexes. Bromine is a stronger halogen bond donor than chlorine, and the para-bromophenyl motif provides a geometrically well-defined vector for halogen bond interactions with backbone carbonyls or other Lewis bases in protein binding sites. Researchers studying halogen bond contributions to binding affinity can use this compound as a model system.

Quote Request

Request a Quote for N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.